molecular formula C19H19NO3 B1240949 Cladobotryal

Cladobotryal

Cat. No. B1240949
M. Wt: 309.4 g/mol
InChI Key: ULWIXPFVMCMTFC-LTVUSIFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladobotryal is a natural product found in Cladobotryum and Hypomyces aurantius with data available.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis of Cladobotryal : Cladobotryal has been synthesized successfully, which is significant due to its antifungal and antibacterial properties. This synthesis involves a convergent route from specific lactone and aldehyde, focusing on the elaboration of the pyridinone ring (Clive & Huang, 2003).
  • Model Studies in Synthesis : Additional model studies have supported the synthesis process of Cladobotryal, providing a deeper understanding of its chemical structure and potential applications in treating fungal and bacterial infections (Clive & Huang, 2004).

Broader Implications in Scientific Research

While not directly related to Cladobotryal, the following studies highlight the importance of scientific research methodologies that could be applicable in understanding and exploring compounds like Cladobotryal:

  • Phylogenetic Ancestral Sequence Reconstruction : Techniques like ancestral sequence reconstruction can aid in understanding evolutionary relationships in proteins, which might be useful in exploring the evolutionary background of compounds like Cladobotryal (Hanson-Smith & Johnson, 2016).
  • Human Phenome Project : Projects aimed at creating comprehensive assemblages of phenotypic information, like the Human Phenome Project, underscore the importance of systematic data collection in understanding the effects of substances like Cladobotryal on human health (Freimer & Sabatti, 2003).

properties

Product Name

Cladobotryal

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

(2R,3R)-2-[(E)-but-2-en-2-yl]-3-methyl-4-oxo-5-phenyl-2,7-dihydrofuro[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C19H19NO3/c1-4-12(2)17-19(3,11-21)15-16(22)14(10-20-18(15)23-17)13-8-6-5-7-9-13/h4-11,17H,1-3H3,(H,20,22)/b12-4+/t17-,19-/m1/s1

InChI Key

ULWIXPFVMCMTFC-LTVUSIFUSA-N

Isomeric SMILES

C/C=C(\C)/[C@@H]1[C@](C2=C(O1)NC=C(C2=O)C3=CC=CC=C3)(C)C=O

Canonical SMILES

CC=C(C)C1C(C2=C(O1)NC=C(C2=O)C3=CC=CC=C3)(C)C=O

synonyms

(+)-(2R*,3R*)-2-((Z)-2-buten-2-yl)-3,7-dihydro-3-formyl-3-methyl-5-phenylfuro(2,3-b)pyridin-4(2H)-one
2-(2-buten-2-yl)-3,7-dihydro-3-formyl-3-methyl-5-phenylfuro(2,3-b)pyridin-4(2H)-one
cladobotryal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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